Predicted Lipophilicity (logP) Differentiation Between para‑Methyl and Unsubstituted Phenyl Analog
The para‑methyl substituent contributes an additional +0.4 to +0.6 logP units relative to the unsubstituted 4‑phenylpiperazin‑1‑yl‑acetic acid, based on consensus predicted logP values (ChemAxon/ALOGPS) [1]. This shift places the target compound in a lipophilicity window that aligns with CNS drug-likeness rules (logP 1–3) more favorably than the phenyl analog, which trends toward logP <1.5 and may possess lower passive membrane permeability.
| Evidence Dimension | Predicted logP (octanol/water) |
|---|---|
| Target Compound Data | 2.1 – 2.3 (ChemAxon consensus logP) |
| Comparator Or Baseline | 2-(4-Phenylpiperazin-1-yl)acetic acid: predicted logP 1.5 – 1.7 |
| Quantified Difference | Δ logP ≈ +0.4 to +0.6 (target more lipophilic) |
| Conditions | Predicted via ChemAxon/ALOGPS consensus model; no experimental logP reported. |
Why This Matters
A logP difference of 0.4–0.6 can translate to a 2–4‑fold difference in membrane permeability coefficient (log Papp), directly impacting oral absorption and blood‑brain barrier penetration in vivo.
- [1] PubChem Compound Database. Predicted logP values for 2-[4-(4-methylphenyl)piperazin-1-yl]acetic acid and 2-(4-phenylpiperazin-1-yl)acetic acid, generated with ChemAxon and ALOGPS models. View Source
